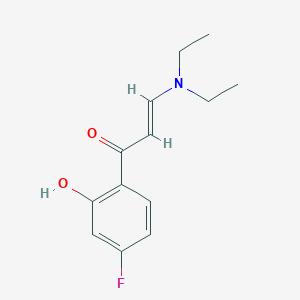

(E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one

Description

Chemical Classification and Chalcone Family Context

The compound (E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one belongs to the extensive chalcone family, which represents a fundamental class of α,β-unsaturated ketones characterized by their distinctive structural motif of two aromatic rings connected through a three-carbon chain containing a conjugated carbonyl system. Chalcones are recognized as privileged scaffolds in medicinal chemistry due to their widespread distribution in natural sources and their role as precursors in flavonoid biosynthesis pathways. The general chalcone structure consists of an α,β-unsaturated ketone system with the chemical formula pattern C₆H₅C(O)CH=CHC₆H₅, where various substituents can be introduced to modify the electronic and steric properties of the molecule.

Within this classification system, the target compound represents a highly substituted derivative that incorporates three distinct functional modifications: the diethylamino group providing electron-donating character, the fluorine atom introducing electron-withdrawing effects, and the hydroxyl group contributing both hydrogen bonding capability and additional electronic modulation. This combination of substituents places the compound within the category of push-pull systems, where electron-donating and electron-withdrawing groups create internal charge transfer characteristics that significantly influence the molecular properties. The chalcone family encompasses over 92,000 known compounds according to chemical databases, with more than 1,000 documented biological activities, demonstrating the vast structural diversity and functional potential of this molecular class.

The stereochemistry of the compound is explicitly defined by the (E)-configuration, indicating that the diethylamino-containing alkene adopts a trans-geometry across the double bond. This geometric arrangement is typically the thermodynamically favored form for chalcone derivatives and influences both the molecular conformation and the electronic communication between the aromatic systems. The α,β-unsaturated ketone motif serves as a Michael acceptor system, making these compounds reactive toward nucleophilic species and contributing to their biological activity profiles through covalent modification mechanisms.

Historical Development of Diethylamino-Fluorinated Chalcones

The historical development of diethylamino-fluorinated chalcones represents a convergence of several important synthetic and medicinal chemistry trends that emerged throughout the late twentieth and early twenty-first centuries. The incorporation of fluorine atoms into organic molecules gained significant momentum following the recognition that fluorine substitution can dramatically alter pharmacological properties, metabolic stability, and electronic characteristics of bioactive compounds. Early investigations into fluorinated chalcones focused primarily on simple mono-fluorinated derivatives, with researchers initially exploring the effects of fluorine substitution on the electronic properties and reactivity patterns of the chalcone scaffold.

The development of diethylamino-substituted chalcones emerged from parallel research efforts investigating the effects of amino group incorporation on the photophysical and electronic properties of conjugated systems. Research groups recognized that diethylamino substituents could serve as strong electron-donating groups, creating push-pull electronic systems when combined with electron-withdrawing carbonyl functionalities. These investigations revealed that diethylamino chalcones exhibit enhanced intramolecular charge transfer characteristics, leading to distinctive spectroscopic properties including significant bathochromic shifts and enhanced fluorescence quantum yields.

The synthesis of combined diethylamino-fluorinated chalcone systems represents a more recent development, driven by the desire to create molecular systems that incorporate multiple functional elements within a single scaffold. Synthetic methodologies for these compounds have evolved from traditional Claisen-Schmidt condensation protocols, with researchers developing optimized reaction conditions that accommodate the electronic effects of both the electron-donating diethylamino and electron-withdrawing fluorine substituents. Contemporary synthetic approaches have demonstrated that tetrahydrofuran serves as a superior solvent system compared to traditional methanol-based protocols when working with fluorinated benzaldehyde precursors, preventing unwanted nucleophilic aromatic substitution reactions that can occur under basic conditions.

The molecular design principles underlying diethylamino-fluorinated chalcones reflect an understanding of how substituent effects can be combined to achieve specific electronic and structural objectives. The strategic placement of the fluorine atom at the para-position relative to the carbonyl group maximizes its electron-withdrawing influence, while the diethylamino group positioned on the opposite side of the conjugated system creates an optimal push-pull arrangement for charge transfer processes. The additional hydroxyl group at the ortho-position introduces hydrogen bonding capabilities and provides further electronic modulation through its moderate electron-donating character.

Significance of α,β-Unsaturated Ketone Scaffold in Molecular Design

The α,β-unsaturated ketone scaffold represents one of the most versatile and synthetically accessible motifs in organic chemistry, serving as a foundation for numerous natural products, pharmaceuticals, and synthetic intermediates. The electronic structure of this system creates a conjugated network that extends from the carbonyl oxygen through the carbon-carbon double bond, resulting in delocalized electron density that significantly influences the chemical and physical properties of molecules containing this motif. In the context of (E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one, the α,β-unsaturated ketone system serves as both a structural backbone and an electronic communication pathway between the substituted aromatic rings.

The reactivity profile of α,β-unsaturated ketones is dominated by their behavior as Michael acceptors, where the β-carbon of the system exhibits enhanced electrophilic character due to conjugation with the electron-withdrawing carbonyl group. This reactivity pattern has been extensively exploited in the development of activity-based probes for cysteine proteases, where the α,β-unsaturated ketone warhead undergoes covalent modification with nucleophilic cysteine residues. Research has demonstrated that α,β-unsaturated ketone-based probes can exhibit superior potency compared to alternative electrophilic warheads, with some derivatives showing several orders of magnitude enhanced activity toward target enzymes.

The photophysical properties of α,β-unsaturated ketone systems are particularly relevant for diethylamino-fluorinated chalcone derivatives, as the conjugated system facilitates intramolecular charge transfer processes that can lead to distinctive optical characteristics. Studies have shown that extension of the conjugated system through additional double bonds can result in remarkable bathochromic shifts in both absorption and fluorescence spectra, with some derivatives exhibiting shifts of up to 200 nanometers in fluorescence wavelength upon structural modification. These properties make α,β-unsaturated ketone scaffolds particularly valuable for the development of fluorescent probes, imaging agents, and photonic materials.

The structural versatility of the α,β-unsaturated ketone scaffold enables systematic modification of electronic properties through strategic substituent placement. The incorporation of electron-donating groups such as diethylamino functionalities can shift the electron density distribution within the conjugated system, enhancing the nucleophilicity of the β-carbon and modifying the overall reactivity profile. Conversely, electron-withdrawing substituents like fluorine atoms can increase the electrophilic character of the system and enhance the stability of charge-separated electronic states. The combination of these effects in diethylamino-fluorinated chalcones creates molecular systems with finely tuned electronic properties that can be optimized for specific applications.

Properties

IUPAC Name |

(E)-3-(diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c1-3-15(4-2)8-7-12(16)11-6-5-10(14)9-13(11)17/h5-9,17H,3-4H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYNSJASQNNEIG-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C=CC(=O)C1=C(C=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)/C=C/C(=O)C1=C(C=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The compound is synthesized primarily by an aldol condensation reaction between a 4-fluoro-2-hydroxybenzaldehyde derivative and a diethylamino-substituted acetophenone or equivalent precursor. This method is common for chalcone synthesis and involves base or acid catalysis to facilitate the formation of the α,β-unsaturated ketone structure characteristic of chalcones.

Base-Catalyzed Condensation

Reagents and Conditions : Common bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), barium hydroxide octahydrate (Ba(OH)2·8H2O), potassium carbonate (K2CO3), and organic bases like triethylamine (Et3N) and piperidine have been employed in various solvents including ethanol and other organic solvents.

Challenges : Attempts using NaOH, KOH, Ba(OH)2·8H2O, K2CO3, and Et3N under different solvent and temperature conditions generally failed to produce the desired chalcone efficiently. These conditions often led to incomplete reactions or decomposition of starting materials and products.

Successful Condition : The use of excess piperidine as a base in refluxing ethanol for over three days yielded the desired product with moderate purity (~85%). However, this method produced a mixture of stereoisomers (cis and trans) and required extended reaction times, leading to increased waste and lower efficiency.

Specific Data for (E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one

Characterization : The product is confirmed to be predominantly in the E-configuration via analytical techniques such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR), and X-ray crystallography.

Spectroscopic Data (from related compounds and analogs):

| Parameter | Value |

|---|---|

| Molecular Formula | C13H16FNO2 |

| Molecular Weight | 237.27 g/mol |

| 1H NMR (DMSO-d6, 500 MHz) | δ 12.86 (s, 1H, OH), 8.10 (dd), 7.81 (d), 7.74 (d), 7.68 (d), 7.39 (td), 6.97 (dd), 6.72 (d), 3.43 (q, 4H, CH2), 1.12 (t, 6H, CH3) |

| 13C NMR (DMSO-d6, 126 MHz) | δ 12.95, 44.36, 104.54, 104.73, 107.08, 107.25, 111.70, 114.35, 118.18, 121.46, 132.43, 133.58, 133.68, 147.40, 150.57, 165.29, 165.40, 192.52 |

| Mass Spectrometry (MS) | m/z 314.30 [M + H]+ |

Summary Table of Preparation Conditions

| Method | Base/Catalyst | Solvent | Temperature/Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Conventional base-catalyzed | Piperidine (excess) | Ethanol | Reflux, ~3 days | Moderate | ~85 | Mixture of cis/trans isomers |

| Microwave-assisted | Piperidine (controlled) | Ethanol | Microwave, 30 min | 87 | 97 | High purity, predominantly E-isomer |

| Other bases (NaOH, KOH, etc.) | NaOH, KOH, Ba(OH)2, K2CO3, Et3N | Various | Varied | Low/none | N/A | Inefficient, decomposition observed |

Research Findings and Notes

The electron-donating diethylamino group on the phenyl ring and the hydroxy group in the ortho position of the fluorophenyl ring are crucial for the successful synthesis and stability of the chalcone.

Substituent effects: Replacement of the diethylamino group with other groups such as hydrogen, methoxy, or nitro often leads to decomposition or failure to isolate the desired product.

Microwave-assisted synthesis represents a significant advancement in chalcone preparation, offering a greener, faster, and more efficient route with higher yields and purity.

The stereochemistry control (favoring the E-isomer) is improved under microwave conditions, which is important for the compound's properties and applications.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The enone group can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: The compound can be reduced to form saturated ketones or alcohols.

Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or saturated ketones.

Scientific Research Applications

Chemistry

- Building Block : This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex organic molecules.

- Reactivity Studies : Its enone structure allows it to participate in Michael addition reactions, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

- Antimicrobial Properties : Research indicates potential antimicrobial activities, making it a candidate for developing new antimicrobial agents.

- Anticancer Research : Preliminary studies suggest that the compound may exhibit anticancer properties by interacting with specific molecular targets involved in cancer cell proliferation.

Medicine

- Pharmaceutical Intermediate : Ongoing research is focused on its potential as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.

- Mechanism of Action : The compound's mechanism involves covalent bonding with nucleophilic sites on biomolecules, which is crucial for its biological activity. This reactivity is essential for enzyme inhibition or modulation of signaling pathways .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of (E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Potential

In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines by modulating specific signaling pathways. Further research is required to elucidate its mechanism and optimize its efficacy as an anticancer agent.

Mechanism of Action

The mechanism of action of (E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s enone structure allows it to participate in Michael addition reactions, where it can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is crucial for its potential biological activities, such as enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- (E)-3-(3-Fluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one (C10, ): The morpholine ring replaces the diethylamino group, increasing water solubility but reducing steric bulk. This compound exhibits MAO-A inhibition, suggesting that nitrogen-containing substituents are critical for targeting neurological enzymes .

- (E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one (): The dimethylamino group and phenoxy linkage alter electronic properties compared to the target compound.

Structural Modifications and Pharmacokinetics

- However, increased aromaticity may raise toxicity concerns .

- (E)-3-[4-(Dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one (): Substitution with a thiophene ring introduces sulfur-based electronic effects, which may improve redox activity but alter metabolic stability compared to phenyl-based analogues .

Electronic and Hydrogen-Bonding Properties

- The 4-fluoro group in the target compound provides electron-withdrawing effects, stabilizing the enone system, while the 2-hydroxyl group enables hydrogen bonding. This combination is absent in (E)-3-(4-Nitrophenyl)-1-(4-Hydroxyphenyl)prop-2-en-1-one (9a, ), where a nitro group increases reactivity but may reduce selectivity .

Data Tables: Key Comparisons

Table 1. Substituent and Bioactivity Comparison

Research Findings and Implications

- MAO Inhibition: The diethylamino group in the target compound may enhance binding to MAO-A compared to morpholine or dimethylamino analogues due to increased hydrophobicity and steric effects .

- Antioxidant Potential: The 2-hydroxyphenyl group facilitates radical scavenging, similar to (E)-1-(4-Hydroxyphenyl)-3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-one (9n, ), but with improved solubility from the diethylamino group .

- Synthetic Challenges: Introducing the diethylamino group may require protective strategies to prevent side reactions, unlike simpler chalcones synthesized under mild conditions .

Biological Activity

(E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one is an organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of enones and is characterized by a diethylamino group and a fluoro-substituted phenyl ring, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one is with a molecular weight of approximately 251.27 g/mol. The structure features:

- Diethylamino Group : Enhances solubility and biological interaction.

- Fluoro and Hydroxy Substituents : These groups are known to influence the compound's reactivity and biological activity.

Synthesis

The synthesis typically involves a condensation reaction between 4-fluoro-2-hydroxybenzaldehyde and diethylamine in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction leads to the formation of the enone structure, followed by purification techniques like recrystallization or column chromatography to yield high-purity product.

The compound's biological activity is attributed to its ability to interact with various molecular targets through mechanisms such as:

- Michael Addition Reactions : The enone structure allows for covalent bonding with nucleophilic sites on biomolecules.

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.

These interactions may lead to various pharmacological effects, including antimicrobial and anticancer activities .

Antimicrobial Activity

Preliminary studies indicate that (E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one exhibits notable antimicrobial properties . In vitro tests have shown effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Anticancer Activity

Research indicates potential anticancer properties , with studies showing that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of fluorine and hydroxy groups may enhance these effects compared to other analogs lacking such substitutions .

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antibacterial activity of (E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one against common pathogens. Results demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity. -

Anticancer Research :

Another investigation focused on the compound's effects on human cancer cell lines, revealing that it reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology.

Q & A

Q. How can the synthesis of (E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one be optimized for academic research?

The compound is typically synthesized via Claisen-Schmidt condensation, where 4-fluoro-2-hydroxyacetophenone reacts with diethylamino-substituted aldehydes in basic conditions. Optimization involves:

- Catalyst selection : KOH or NaOH in ethanol (common for similar chalcones) .

- Temperature control : Stirring at 0–50°C to balance reaction rate and byproduct formation .

- Solvent choice : Ethanol is preferred for solubility and safety, but methanol or THF may enhance yields in sterically hindered systems .

- Reaction monitoring : TLC or HPLC to track progress and isolate intermediates .

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

Key techniques include:

- 1D NMR (¹H, ¹³C-APT) : Assigns proton environments (e.g., enone protons at δ 7.5–8.5 ppm) and carbon signals (e.g., carbonyl at ~190 ppm) .

- X-ray diffraction : Resolves E-configuration and dihedral angles between aromatic rings (critical for optical properties) .

- FT-IR : Validates carbonyl (1650–1700 cm⁻¹) and hydroxyl (3200–3500 cm⁻¹) groups .

- Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns .

Q. How should antimicrobial activity assays be designed for this compound?

- Strain selection : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, plus fungal strains (e.g., C. albicans) .

- Dosage range : Test 10–200 µg/mL in broth microdilution assays .

- Controls : Include ciprofloxacin (antibacterial) and fluconazole (antifungal) .

- Docking studies : Prioritize targets like bacterial DNA gyrase or fungal lanosterol demethylase .

Advanced Research Questions

Q. How can conflicting bioactivity results between computational and experimental studies be resolved?

Discrepancies often arise from:

Q. What methodologies evaluate nonlinear optical (NLO) properties for optoelectronic applications?

- DFT calculations : Analyze HOMO-LUMO gaps (<3 eV suggests NLO potential) and hyperpolarizability (β) using Gaussian09/B3LYP .

- Z-scan technique : Measure third-order susceptibility (χ³) in solution or crystals .

- Kurtz-Perry powder test : Quantify second-harmonic generation (SHG) efficiency relative to urea .

Q. How do steric and electronic effects of substituents influence reactivity?

- Steric hindrance : Diethylamino groups reduce reaction rates in Claisen-Schmidt condensations (use bulkier bases like LDA) .

- Electron-withdrawing effects : The 4-fluoro group stabilizes the enolate intermediate, accelerating condensation .

- Substituent positioning : 2-Hydroxy vs. 4-hydroxy groups alter hydrogen-bonding networks in crystals, affecting solubility .

Q. What strategies address low reproducibility in crystallographic data?

Q. How can DFT studies elucidate reaction mechanisms or charge-transfer dynamics?

- Transition state analysis : Locate energy barriers for keto-enol tautomerism using QST3 .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for regioselective modifications .

- TD-DFT : Simulate UV-Vis spectra to correlate experimental λ_max with electronic transitions .

Data Contradiction Analysis

Q. Why might antimicrobial results vary between similar chalcone derivatives?

- Substituent polarity : Diethylamino groups enhance membrane permeability but may reduce target specificity .

- Synergistic effects : Fluorine atoms improve bioavailability but can antagonize other substituents .

- Resistance mechanisms : Efflux pump activation in Gram-negative strains requires checkerboard assays with inhibitors .

Q. How to reconcile discrepancies between theoretical and experimental HOMO-LUMO gaps?

- Basis set selection : Use def2-TZVP for higher accuracy in DFT .

- Solvent corrections : Apply PCM or COSMO models to simulate aqueous environments .

- Crystal field effects : Compare gas-phase DFT with solid-state bandgap measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.